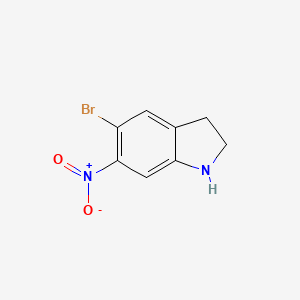
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate
Overview
Description
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is also known as 6-(Z-Amino)-1-hexanol and has a molecular weight of 251.32 g/mol. This compound is a versatile chemical used in various scientific research applications due to its intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 6-aminohexan-1-ol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-((6-oxohexyl)amino)-2-oxoethyl)carbamate.
Reduction: Formation of benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the substituent used.
Scientific Research Applications
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is used in various scientific research applications, including:
Drug Delivery Systems: It is used as a building block for designing drug delivery systems due to its ability to form stable conjugates with drugs.
Polymer Synthesis: It is used in the synthesis of polymers with specific functional groups for targeted applications.
Surface Modification: It is used to modify surfaces to enhance their properties, such as hydrophilicity or biocompatibility.
Mechanism of Action
The mechanism of action of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes or the activation of receptor-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: A precursor in the synthesis of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate.
Benzyl chloroformate: Another precursor used in the synthesis.
N-Benzyloxycarbonyl-6-amino-1-hexanol: A similar compound with a different functional group arrangement.
Uniqueness
This compound is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form stable conjugates with drugs and polymers makes it valuable in various scientific research applications.
Properties
IUPAC Name |
benzyl N-[2-(6-hydroxyhexylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-11-7-2-1-6-10-17-15(20)12-18-16(21)22-13-14-8-4-3-5-9-14/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKUOVFAUMMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)



![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)


![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)

![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)

